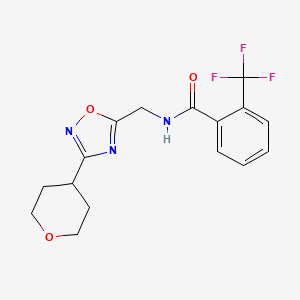
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3N3O3 and its molecular weight is 355.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and its implications in pharmacology.
Structural Overview
The chemical structure of this compound features a trifluoromethyl group and an oxadiazole moiety, which are known for their bioactive properties. The tetrahydropyran ring contributes to the compound's stability and solubility, making it a suitable candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyran Ring : This can be synthesized through acid-catalyzed cyclization of a diol precursor.
- Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization reactions involving hydrazides and nitriles.
- Coupling and Functionalization : The final product is obtained by coupling the tetrahydropyran and oxadiazole rings with the trifluoromethylbenzamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can engage in hydrogen bonding and other interactions with active sites on proteins, leading to modulation of their activity. This mechanism may result in various biological effects including:
- Antimicrobial Activity : Compounds containing oxadiazole structures have been documented to exhibit significant antimicrobial properties.
- Anti-inflammatory Effects : The ability to inhibit specific inflammatory pathways makes this compound a potential candidate for treating inflammatory diseases.
Pharmacological Studies
Recent studies have explored the pharmacological potential of similar compounds with oxadiazole structures. For instance:
- ALK5 Inhibition : A related study demonstrated that derivatives of tetrahydropyran-based compounds effectively inhibited ALK5 receptor activity, which is associated with cancer progression and fibrosis . These compounds showed IC50 values in the nanomolar range, indicating potent biological activity.
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 8h | ALK5 | 25 | Tumor growth inhibition |
This highlights the therapeutic potential of structural analogs of this compound in oncology.
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in inhibiting tumor growth without significant toxicity . Such findings underscore the need for further exploration into its therapeutic applications.
- Neuroprotective Effects : Other studies have indicated that benzamide derivatives can modulate neuroprotective pathways in models of neurodegeneration . This suggests that the compound may also have implications in treating neurological disorders.
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-25-13)10-5-7-24-8-6-10/h1-4,10H,5-9H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBKPGGQPXLLIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














